

In-Depth Technical Guide to the Crystal Structure of 1,6-Dihydroxynaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,6-Dihydroxynaphthalene

Cat. No.: B165171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of **1,6-dihydroxynaphthalene**, a naphthalenediol compound of interest in various scientific domains. The information presented herein is compiled from crystallographic studies and is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and related fields.

Introduction

1,6-Dihydroxynaphthalene (C₁₀H₈O₂) is an aromatic organic compound characterized by a naphthalene core substituted with two hydroxyl groups at the 1 and 6 positions. The spatial arrangement of atoms and molecules in its solid state, known as the crystal structure, is crucial for understanding its physicochemical properties, including solubility, melting point, and potential interactions with biological targets. This document details the crystallographic parameters and the experimental procedures used to determine the crystal structure of **1,6-dihydroxynaphthalene**.

Experimental Protocols

The determination of the crystal structure of **1,6-dihydroxynaphthalene** involved the following key experimental stages: synthesis and crystallization, followed by X-ray diffraction analysis.

Synthesis and Crystallization

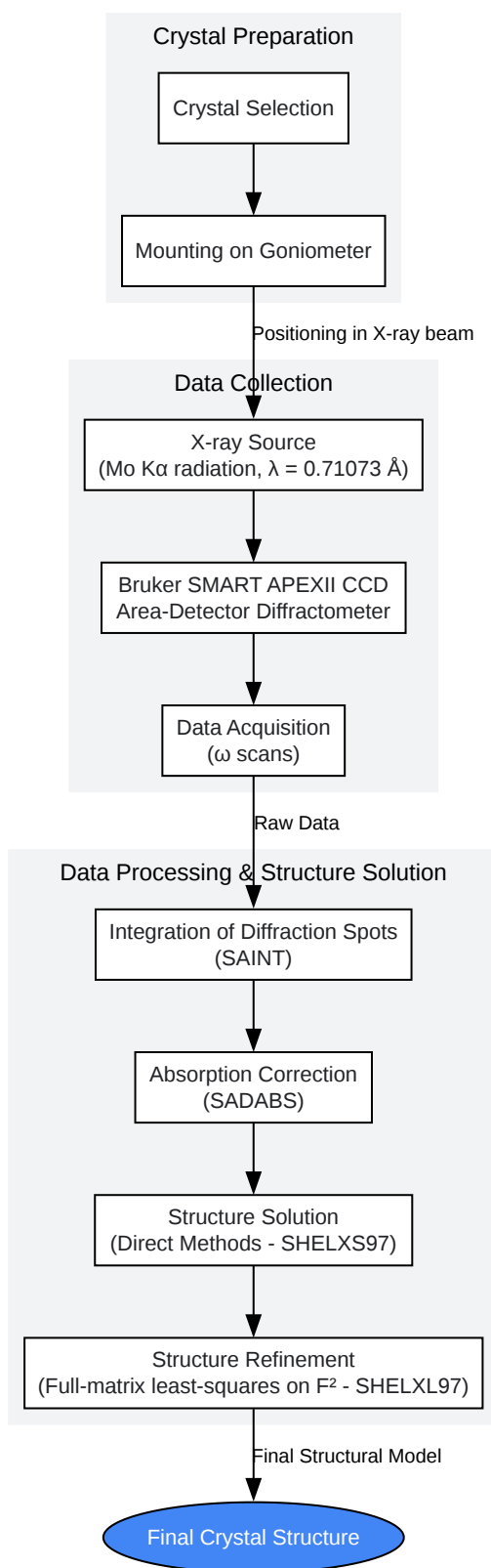
The synthesis of **1,6-dihydroxynaphthalene** can be achieved through various chemical routes. A common method involves the caustic fusion of naphthalene-1,6-disulfonic acid at high temperatures.^[1] For the purpose of single-crystal X-ray diffraction, high-purity material is required.

The experimental protocol for obtaining single crystals suitable for X-ray analysis is as follows:

- **Purification:** Commercially available **1,6-dihydroxynaphthalene** is purified by recrystallization. A common solvent system for this purpose is a mixture of benzene and ethanol. The crude material is dissolved in the solvent mixture, treated with activated charcoal to remove colored impurities, and then filtered.
- **Crystallization:** Single crystals are grown by slow evaporation of the solvent from the purified solution at room temperature. The compound (20 mg) is dissolved in 20 ml of a 1:1 (v/v) mixture of methanol and dichloromethane. The solution is allowed to stand undisturbed, and over a period of several days, colorless, block-like single crystals are formed.

X-ray Diffraction

The crystallographic data for **1,6-dihydroxynaphthalene** was collected using a single-crystal X-ray diffractometer. The experimental workflow for data collection and structure refinement is outlined below.



[Click to download full resolution via product page](#)

Experimental workflow for crystal structure determination.

Crystallographic Data

The crystal structure of **1,6-dihydroxynaphthalene** was determined to be in the monoclinic crystal system with the space group $P2_1/c$. A summary of the crystal data and structure refinement parameters is provided in the table below.

Parameter	Value
Empirical formula	C ₁₀ H ₈ O ₂
Formula weight	160.17
Temperature (K)	293(2)
Wavelength (Å)	0.71073
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a (Å)	8.796(3)
b (Å)	5.869(2)
c (Å)	15.179(5)
α (°)	90
β (°)	104.384(5)
γ (°)	90
Volume (Å ³)	757.8(4)
Z	4
Calculated density (Mg m ⁻³)	1.403
Absorption coefficient (mm ⁻¹)	0.098
F(000)	336
Crystal size (mm ³)	0.30 x 0.25 x 0.20
θ range for data collection (°)	2.13 to 28.33
Index ranges	-11 ≤ h ≤ 11, -7 ≤ k ≤ 7, -20 ≤ l ≤ 20
Reflections collected	5635
Independent reflections	1853 [R(int) = 0.021]

Completeness to $\theta = 28.33^\circ$	99.9%
Absorption correction	Semi-empirical from equivalents
Max. and min. transmission	0.9806 and 0.9712
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1853 / 0 / 109
Goodness-of-fit on F^2	1.053
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.041$, $wR_2 = 0.114$
R indices (all data)	$R_1 = 0.052$, $wR_2 = 0.123$
Largest diff. peak and hole ($e.\text{\AA}^{-3}$)	0.29 and -0.20

Molecular and Crystal Structure

The asymmetric unit of **1,6-dihydroxynaphthalene** contains one molecule. The naphthalene ring system is essentially planar. In the crystal, molecules are linked by intermolecular O—H...O hydrogen bonds, forming chains running along the [\[2\]](#) direction. These chains are further organized into a three-dimensional network.

Selected Bond Lengths and Angles

The following tables summarize key intramolecular bond lengths and angles, providing insight into the molecular geometry.

Table 2: Selected Bond Lengths (\AA)

Bond	Length (Å)
O1—C1	1.368(2)
O2—C6	1.370(2)
C1—C2	1.369(2)
C1—C9	1.417(2)
C2—C3	1.412(2)
C3—C4	1.362(2)
C4—C10	1.415(2)
C5—C6	1.370(2)
C5—C10	1.411(2)
C6—C7	1.411(2)
C7—C8	1.363(2)
C8—C9	1.411(2)
C9—C10	1.423(2)

Table 3: Selected Bond Angles (°)

Angle	Value (°)
C2—C1—C9	121.2(1)
C2—C1—O1	122.1(1)
C9—C1—O1	116.7(1)
C1—C2—C3	120.5(1)
C4—C3—C2	120.4(1)
C3—C4—C10	121.2(1)
C10—C5—C6	121.3(1)
C5—C6—C7	120.4(1)
C5—C6—O2	116.9(1)
C7—C6—O2	122.7(1)
C8—C7—C6	120.3(1)
C7—C8—C9	120.9(1)
C8—C9—C1	121.3(1)
C8—C9—C10	119.2(1)
C1—C9—C10	119.5(1)
C5—C10—C4	121.3(1)
C5—C10—C9	119.4(1)
C4—C10—C9	119.3(1)

Conclusion

This technical guide has provided a detailed summary of the crystal structure of **1,6-dihydroxynaphthalene**, including the experimental protocols for its determination and a comprehensive set of crystallographic data. The information presented serves as a valuable resource for scientists and researchers engaged in work that requires a thorough understanding of the solid-state properties of this compound. The provided data can be utilized

for computational modeling, understanding intermolecular interactions, and informing the design of new materials and pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,6-Dihydroxynaphthalene | 575-44-0 [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure of 1,6-Dihydroxynaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165171#crystal-structure-of-1-6-dihydroxynaphthalene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com